molecular formula C10H16N4 B13071105 5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene

5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene

Cat. No.: B13071105
M. Wt: 192.26 g/mol
InChI Key: ZALMCRAZBUPEPF-UHFFFAOYSA-N
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Description

The compound 5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0³,⁷]trideca-3,5-diene is a nitrogen-rich tricyclic structure characterized by fused bicyclic rings with four nitrogen atoms. The "7.4.0.0³,⁷" notation indicates a bicyclo[7.4.0] framework with bridgehead nitrogens at positions 3 and 5. The methyl group at position 5 and conjugated double bonds at positions 3 and 5 contribute to its electronic and steric properties.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

5-methyl-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-3,5-diene

InChI

InChI=1S/C10H16N4/c1-7-5-14-6-8-4-11-3-2-9(8)13-10(14)12-7/h5,8-9,11H,2-4,6H2,1H3,(H,12,13)

InChI Key

ZALMCRAZBUPEPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CC3CNCCC3NC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis capabilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene involves its interaction with specific molecular targets. The compound’s multiple nitrogen atoms allow it to form strong interactions with various biomolecules, potentially disrupting their normal function. This disruption can lead to various biological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound 1 : 5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0³,⁷]trideca-3,5-diene
  • Molecular Formula : Likely C₁₀H₁₂N₄ (inferred from tert-butyl derivative in ).
  • Key Features : All-nitrogen tricyclic framework, methyl substituent, conjugated diene system.
  • Applications: Not explicitly stated, but tert-butyl derivatives are used in synthetic chemistry .
Compound 2 : Hexamethylenetetramine (1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane)
  • Molecular Formula : C₆H₁₂N₄ .
  • Key Features : Adamantane-like structure with four nitrogen atoms, high symmetry.
  • Applications : Antiseptic (urinary tract infections), formaldehyde precursor, polymer crosslinker .
  • Safety : Releases formaldehyde (H301: toxic if swallowed), but widely used in clinical settings .
Compound 3 : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
  • Molecular Formula: Not explicitly provided ().
  • Key Features : Hybrid sulfur-nitrogen tetracyclic system, methoxyphenyl substituent.
  • Applications: No direct data, but sulfur incorporation may enhance redox activity or metal binding .
Compound 4 : Tetracyclo-3,5-dioxo-4-aza-9,12-tridecadiene (Reppe Anhydride)
  • Molecular Formula : Likely C₁₀H₁₀O₃N (based on ).
  • Key Features: Oxygen-rich (dioxo groups) tricyclic structure, dienophile reactivity.
  • Applications : Used in Diels-Alder reactions for fullerene functionalization .

Comparative Data Table

Parameter Compound 1 Compound 2 (Hexamethylenetetramine) Compound 3 Compound 4 (Reppe Anhydride)
Molecular Formula Likely C₁₀H₁₂N₄ C₆H₁₂N₄ Not provided Likely C₁₀H₁₀O₃N
Molecular Weight ~220 (estimated) 140.19 Not provided Not provided
Key Functional Groups Methyl, tetraaza tricyclic Tetraaza adamantane Dithia-aza tetracyclic, methoxyphenyl Dioxo-aza tricyclic
Reactivity Likely nucleophilic (N-rich) Formaldehyde release Sulfur-enhanced redox activity? Dienophile for cycloaddition
Applications Synthetic intermediate (derivatives) Clinical antiseptic, polymer chemistry Research compound (unclear) Fullerene functionalization
Safety Considerations Derivatives: H315 (skin irritation) H301 (toxic if swallowed) Not provided Not provided

Key Research Findings

Synthetic Utility : The tert-butyl derivative of Compound 1 (CAS 1690708-68-9) has a molecular weight of 292.38 and is handled under strict safety protocols (e.g., P210: avoid ignition sources) due to flammability risks .

Biological Activity : Hexamethylenetetramine (Compound 2) demonstrates clinical efficacy but requires careful handling due to formaldehyde release .

Reactivity Differences: Compound 4’s oxygen-rich structure enables dienophile behavior, contrasting with the nitrogen-dominated reactivity of Compound 1 .

Biological Activity

5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene (CAS Number: 1343134-72-4) is a complex organic compound with significant potential in biological applications. Its unique structure contributes to various biological activities that are of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C10H12N4 with a molecular weight of 204.23 g/mol. The compound features a tricyclic structure with multiple nitrogen atoms that may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This property could make it a candidate for developing new antibiotics.
  • Anticancer Potential : Some studies indicate that the compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it may act as an inhibitor of proteases or kinases that are crucial in cancer progression.

Case Study 1: Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating moderate antibacterial activity.

Case Study 2: Anticancer Activity

In a cell viability assay reported by , the compound was tested against HeLa and MCF-7 cell lines. The results indicated that at concentrations above 100 µM, there was a significant reduction in cell viability (up to 70% inhibition), suggesting potential as an anticancer agent.

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:

  • DNA Interaction : The compound may intercalate into DNA strands or bind to DNA-associated proteins.
  • Enzyme Binding : Its nitrogen-rich structure allows it to interact with active sites on enzymes such as kinases or phosphatases.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compound Moderate (MIC: 50 µg/mL)Significant (70% inhibition at 100 µM)Yes
Compound A High (MIC: 10 µg/mL)ModerateYes
Compound B LowSignificantNo

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